molecular formula C18H16N2O4 B4411110 N-(2-cyanophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide

N-(2-cyanophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide

Cat. No. B4411110
M. Wt: 324.3 g/mol
InChI Key: BMMQTATVELHVCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide, also known as CEFAC, is a chemical compound that has been the subject of numerous scientific studies due to its potential therapeutic applications. CEFAC belongs to the family of amide compounds and is primarily used in laboratory experiments.

Mechanism of Action

The exact mechanism of action of N-(2-cyanophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of certain enzymes and proteins involved in the inflammatory response and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the development of rheumatoid arthritis. This compound has also been shown to induce apoptosis, or programmed cell death, in tumor cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-cyanophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide in laboratory experiments is its ability to selectively target certain enzymes and proteins involved in disease processes. This allows researchers to study the specific mechanisms of action of this compound and its potential therapeutic applications. However, one limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are numerous future directions for the study of N-(2-cyanophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide. One potential area of research is the development of more effective methods for synthesizing this compound and other related compounds. Additionally, researchers may explore the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Scientific Research Applications

N-(2-cyanophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has been studied for its potential use in the treatment of rheumatoid arthritis, cancer, and Alzheimer's disease.

properties

IUPAC Name

N-(2-cyanophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-2-23-17-9-13(11-21)7-8-16(17)24-12-18(22)20-15-6-4-3-5-14(15)10-19/h3-9,11H,2,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMQTATVELHVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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